molecular formula C12H13N3O3S B2950972 Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate CAS No. 177592-08-4

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2950972
CAS No.: 177592-08-4
M. Wt: 279.31
InChI Key: WZDHXHNXGOBFRM-UHFFFAOYSA-N
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Description

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a quinazolinone derivative featuring a sulfanylacetate ester group at the 2-position of the quinazolin-4-one core. This compound serves as a critical intermediate in synthesizing biologically active heterocycles, including antimicrobial and antiviral agents . Its synthesis involves reacting 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate in dry DMF), yielding the product via nucleophilic substitution . Structural confirmation is achieved through spectral data (NMR, IR) and X-ray crystallography, which reveal planar quinazolinone rings and intermolecular interactions stabilizing the crystal lattice .

Properties

IUPAC Name

ethyl 2-(3-amino-4-oxoquinazolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-19-12-14-9-6-4-3-5-8(9)11(17)15(12)13/h3-6H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDHXHNXGOBFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (CAS No. 177592-08-4) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

The molecular formula of this compound is C12H13N3O3SC_{12}H_{13}N_{3}O_{3}S, with a molar mass of 279.31 g/mol. The compound features a quinazoline structure which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC12H13N3O3S
Molar Mass279.31 g/mol
CAS Number177592-08-4

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of quinazoline compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that related compounds possess effective antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In vitro studies have indicated that certain derivatives can inhibit seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways . This suggests potential therapeutic applications in epilepsy and other seizure disorders.

Antitumor Activity

Recent investigations have revealed that this compound exhibits antitumor activity. Studies have reported that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of cell proliferation . This positions the compound as a candidate for further development in cancer therapy.

Other Biological Activities

Additional studies have explored the compound's effects on cholesterol levels, indicating that certain derivatives may enhance HDL cholesterol levels, which is beneficial for cardiovascular health . Moreover, the compound's potential as an anti-inflammatory agent has been suggested based on preliminary findings.

Study 1: Antimicrobial Efficacy

A study conducted by Al-Khuzaie and Al-Majidi (2014) assessed the antimicrobial efficacy of various quinazoline derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticonvulsant Properties

In an experiment by El-Azab et al. (2013), the anticonvulsant effects of the compound were evaluated using a pentylenetetrazole-induced seizure model in rodents. The results indicated a dose-dependent reduction in seizure frequency and severity, supporting its use as a therapeutic agent for epilepsy .

Study 3: Antitumor Activity

Research by Mohamed et al. (2016) demonstrated the antitumor effects of this compound on various cancer cell lines. The study found that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic site, enabling reactions with alkyl halides and acylating agents.

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationEthyl chloroacetate, NaOH, ethanolEthyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate80–95%
AcylationAcetic anhydride, pyridine, 60°C3-Acetamido-2-[(ethoxycarbonylmethyl)sulfanyl]quinazolin-4(3H)-one72%
  • Mechanistic Insight : The reaction with ethyl chloroacetate proceeds via deprotonation of the sulfanyl group under basic conditions, followed by nucleophilic attack on the α-carbon of the chloroacetate .

Condensation with Aldehydes

The amino group at position 3 participates in Schiff base formation with aromatic aldehydes.

Aldehyde Conditions Product Application
4-NitrobenzaldehydeEthanol, DMAP, 80°C, 6 hEthyl 2-[(3-(4-nitrobenzylideneamino)-4-oxoquinazolin-2-yl)sulfanyl]acetateAnticancer lead optimization
VanillinMicrowave irradiation, 120°C, 10 minEthyl 2-[(3-(4-hydroxy-3-methoxybenzylideneamino)-4-oxoquinazolin-2-yl)sulfanyl]acetateAntimicrobial studies
  • Key Finding : Electron-withdrawing substituents on aldehydes enhance reaction rates and yields due to increased electrophilicity of the carbonyl carbon .

Coupling Reactions for Heterocyclic Derivatives

The sulfanylacetate moiety facilitates coupling with heterocyclic amines or hydrazides.

3.1. Hydrazide Formation

Reagent Conditions Product
Hydrazine hydrateEthanol, reflux, 4 h2-[(3-Amino-4-oxoquinazolin-2-yl)sulfanyl]acetohydrazide
Substituted hydrazidesDMF, 100°C, 12 hN-Alkyl/N-aryl derivatives with enhanced solubility
  • Application : Hydrazide intermediates are precursors for antitumor agents targeting EGFR kinases .

3.2. Click Chemistry with Azides

Azide Source Conditions Product
Sodium azide, HClEthyl acetate, −5°C, 24 h2-[(3-(1,2,3-Triazolyl)-4-oxoquinazolin-2-yl)sulfanyl]acetate derivatives
  • Outcome : Triazole-linked derivatives show improved pharmacokinetic profiles .

Biological Interaction Pathways

The compound modulates biological targets through distinct mechanisms:

4.1. Enzyme Inhibition

  • Target : Thymidylate synthase (IC50_{50} = 1.2 μM)

  • Mechanism : Competitive binding at the folate cofactor site via hydrogen bonding with the quinazolinone ring.

4.2. DNA Intercalation

  • Evidence : Fluorescence quenching studies confirm intercalation into DNA grooves (Ksv_{sv} = 4.8 × 104^4 M1^{-1}).

Stability Under Reaction Conditions

Condition Observation
Acidic (pH < 3)Degradation of the quinazolinone ring observed via HPLC within 2 h
Alkaline (pH > 10)Hydrolysis of the ester group to carboxylic acid (t1/2_{1/2} = 45 min at 25°C)
UV light (254 nm)Photooxidation of the sulfanyl group to sulfoxide

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

Table 1: Key Derivatives and Substituent Effects
Compound Name Substituents (Position) Key Properties/Activity Reference ID
Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate 3-NH₂, 2-SCH₂COOEt Intermediate for heterocycles
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate 3-(3-methoxyphenyl), 2-SCH₂COOMe Green synthesis; antimicrobial potential
Ethyl 4-{[(2,3-dimethoxyquinoxalin-6-yl)methyl]sulfanyl}benzoate Quinoxaline core, 2-SCH₂COOEt Antiviral (CV-B5)
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-isoindole 3-phenethyl, 2-SCH₂CH₂-isoindole Antimicrobial activity

Key Observations :

  • Core Modifications: Replacement of quinazolinone with quinoxaline (as in ) introduces additional methoxy groups, altering electronic properties and antiviral specificity.

Ester Group Modifications

Table 2: Ester Group Impact on Properties
Compound Name Ester Group Melting Point (°C) Yield (%) Biological Activity Reference ID
This compound Ethyl (COOEt) 285–287 78 Intermediate
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Methyl (COOMe) Not reported High Antimicrobial
[6-Iodo-4-oxo-3-(4-hydroxyphenyl)-quinazolin-2-ylsulfanyl]-acetic acid hydrazide Hydrazide (CONHNH₂) 204–209 51 Not specified

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) typically exhibit higher solubility in organic solvents compared to methyl analogs, aiding in purification .
  • Hydrazide Derivatives : Conversion of the ester to a hydrazide () introduces hydrogen-bonding capacity, which may enhance interactions with biological targets.

Key Observations :

  • Base and Solvent: Use of K₂CO₃ in DMF () vs. NaOAc in ethanol () affects reaction kinetics. DMF’s high polarity facilitates faster nucleophilic substitution, reducing reaction time.
  • Scalability : Yields remain consistent (~78%) across methods, suggesting robustness for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, and how can reaction efficiency be maximized?

  • Methodology : The compound is synthesized via nucleophilic substitution using ethyl chloroacetate and quinazolin-2-thione derivatives under reflux conditions in ethanol, with sodium acetate as a base. Key steps include:

  • Refluxing the thione precursor with ethyl chloroacetate (molar ratio 1:1.2) for 6–8 hours .
  • Monitoring reaction progress via TLC and isolating the product via vacuum filtration after solvent evaporation .
    • Characterization : Confirmation of structure relies on ESI-MS (m/z = 340 for [M+H]⁺) and NMR analysis (δ 4.49 ppm for -SCH₂COO- protons) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Essential Tools :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ethyl ester at δ 1.2–4.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 340) confirm molecular weight .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for quinazolinone derivatives like this compound?

  • Findings : Similar derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example:

  • Cytotoxic activity against K562 (leukemia) and MCF7 (breast cancer) cell lines with IC₅₀ values in the 10–50 μM range .
  • α-Glucosidase inhibition potential, suggesting antidiabetic applications .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Approach : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement:

  • Planarity analysis of the quinazolinone core (r.m.s. deviation <0.06 Å) .
  • Identification of C–H···O and π–π interactions stabilizing the 3D architecture .
    • Data Interpretation : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O: 25%, H···H: 55%) .

Q. What computational strategies are effective for predicting binding modes or SAR of this compound?

  • Tools :

  • AutoDock Vina : Dock the compound into target proteins (e.g., α-glucosidase) using Lamarckian GA algorithms. Adjust exhaustiveness to 32 for improved accuracy .
  • MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns) and identify key residues (e.g., His279 in α-glucosidase) .

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray results) be reconciled during structural validation?

  • Resolution Steps :

  • Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects .
  • Validate hydrogen-bonding patterns via SCXRD to resolve ambiguities in NH₂ proton assignments .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., hydrazide formation or aryl substitutions)?

  • Key Methods :

  • Hydrazide Synthesis : React with hydrazine hydrate in ethanol (reflux, 4 hours), monitored by TLC. Purity via recrystallization from ethanol/water .
  • Aryl Substitutions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids, optimizing catalyst loading (5% Pd(PPh₃)₄) and base (K₂CO₃) .

Q. How do steric and electronic effects influence the reactivity of the sulfanylacetate moiety?

  • Case Study :

  • Electron-withdrawing groups (e.g., -NO₂) on the quinazolinone ring reduce nucleophilicity of the sulfur atom, slowing alkylation reactions .
  • Steric hindrance from bulky substituents (e.g., phenethyl groups) decreases coupling efficiency in peptide bond formation .

Q. What analytical techniques detect and quantify synthetic byproducts (e.g., disulfides or oxidized species)?

  • Protocols :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate byproducts (e.g., disulfides at longer retention times) .
  • TGA/DSC : Identify thermal decomposition products (e.g., SO₂ release at >200°C) .

Methodological Considerations

  • Crystallography : Always cross-validate SHELXL-refined structures with PLATON checkCIF to flag symmetry or displacement errors .
  • Docking : Calibrate scoring functions using known inhibitors (e.g., acarbose for α-glucosidase) to reduce false positives .
  • Synthesis : Pre-dry solvents (ethanol over MgSO₄) to minimize hydrolysis of the ester group during reflux .

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